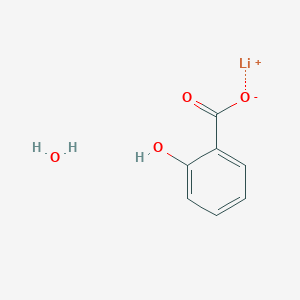
Lithium salicylate monohydrate
描述
Lithium salicylate monohydrate: is a chemical compound that crystallizes from aqueous solutions as a monohydrate. It has a unique layer structure with carboxylate-bridged helices running parallel along the b-axis. These helices are double-bridged at the tetracoordinate lithium cations by the carboxylate groups of the salicylate anions .
作用机制
Target of Action
The primary targets of Lithium Salicylate Monohydrate are Glycogen Synthase Kinase-3 (GSK-3) and Inositol Monophosphatase (IMPA) . GSK-3 is a serine/threonine protein kinase involved in various cellular processes, while IMPA is an enzyme that plays a crucial role in the phosphatidylinositol signaling pathway .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits GSK-3, a key enzyme in the Wnt/β-catenin signaling pathway . It also inhibits IMPA, leading to a decrease in the availability of inositol, a critical component of several secondary messengers in the cell .
Biochemical Pathways
The inhibition of GSK-3 by this compound impacts the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation . The inhibition of IMPA leads to a decrease in inositol levels, affecting the phosphatidylinositol signaling pathway .
Pharmacokinetics
This compound exhibits different pharmacokinetics compared to other lithium salts. Remarkably, it produces elevated plasma and brain levels of lithium beyond 48 hours post-dose without the sharp peak that contributes to the toxicity problems of current lithium therapeutics .
Result of Action
The inhibition of GSK-3 and IMPA by this compound leads to neuroprotective effects. It preserves neuronal function and improves memory in animal models of dementia . It also has anti-inflammatory and protein homeostasis properties .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its crystallization from aqueous solutions results in a layer structure with carboxylate-bridged helices . This structure could potentially influence its interaction with its targets and its overall efficacy.
生化分析
Biochemical Properties
Lithium salicylate monohydrate plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. One notable interaction is with the enzyme salicylate 5-hydroxylase, a Rieske monooxygenase. This enzyme catalyzes the hydroxylation of salicylate, a reaction that is crucial in the metabolic pathway of salicylate degradation. The lithium ion in this compound can influence the activity of this enzyme by stabilizing the enzyme-substrate complex, thereby enhancing the hydroxylation process .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, lithium ions are known to inhibit glycogen synthase kinase-3 beta, an enzyme involved in numerous cellular processes, including cell proliferation and apoptosis. By inhibiting this enzyme, this compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. At the molecular level, lithium ions can bind to and inhibit enzymes such as inositol monophosphatase, leading to a decrease in inositol levels within cells. This inhibition affects the phosphatidylinositol signaling pathway, which is crucial for various cellular functions. Additionally, this compound can interact with proteins involved in neuroprotection, such as brain-derived neurotrophic factor, thereby exerting neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability in aqueous solutions, maintaining its structural integrity for extended periods. Over time, it can undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as neuroprotection and modulation of cell signaling pathways. At high doses, it can lead to toxic effects, including disruption of cellular metabolism and induction of apoptosis. These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the degradation of salicylate. The compound interacts with enzymes such as salicylate 5-hydroxylase, facilitating the hydroxylation of salicylate. This interaction is crucial for the conversion of salicylate to gentisate, a key step in the metabolic pathway. Additionally, lithium ions can influence other metabolic pathways by modulating enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. Lithium ions can be transported via sodium-lithium countertransporters, which facilitate their movement across cell membranes. Once inside the cells, lithium ions can bind to proteins and other biomolecules, influencing their localization and activity. The distribution of this compound within tissues is also influenced by its interaction with binding proteins, which can affect its accumulation and efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by its interaction with targeting signals and post-translational modifications. Lithium ions can be directed to specific cellular compartments, such as the nucleus or mitochondria, where they exert their effects on cellular function. These targeting signals and modifications ensure that this compound reaches the appropriate subcellular locations to modulate enzyme activity, gene expression, and other cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: : Lithium salicylate monohydrate can be synthesized by reacting lithium hydroxide with salicylic acid in an aqueous solution. The reaction typically involves dissolving salicylic acid in water, followed by the addition of lithium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of lithium salicylate, which crystallizes as the monohydrate upon cooling .
Industrial Production Methods: : Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: : Lithium salicylate monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield salicylic acid derivatives, while reduction can produce various hydroxybenzoic acid derivatives .
科学研究应用
Chemistry: : In chemistry, lithium salicylate monohydrate is used as a reagent in various organic synthesis reactions. Its unique structure and reactivity make it valuable in the development of new chemical compounds .
Biology: : In biological research, this compound is studied for its potential antioxidant and immunotropic properties. It has been investigated as a base for new psychotropic medicines due to its effects on the central nervous system .
Medicine: Its neuroprotective properties are being explored for the treatment of conditions like Alzheimer’s disease .
Industry: : In the industrial sector, this compound is used as an antioxidant in lubricating oils and greases. Its incorporation into these products helps enhance their stability and performance .
相似化合物的比较
Similar Compounds: : Similar compounds to lithium salicylate monohydrate include other lithium salts like lithium carbonate, lithium citrate, and lithium glutamate. These compounds share some common properties but differ in their specific applications and effects .
Uniqueness: : What sets this compound apart is its unique layer structure with carboxylate-bridged helices, which contributes to its distinct chemical and physical properties. This structural uniqueness makes it valuable in various scientific and industrial applications .
属性
IUPAC Name |
lithium;2-hydroxybenzoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.Li.H2O/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQWWJVTSPXPSF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C(=C1)C(=O)[O-])O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7LiO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75575-50-7 | |
| Record name | Lithium Salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of Lithium salicylate monohydrate?
A1: this compound exhibits a unique layered structure. Within this structure, alternating Δ- and Λ-[(H2O)Li+]∞ helices, which are essentially chains of lithium ions coordinated with water molecules, run parallel along a specific axis (the b-axis). These helices are bridged by the carboxylate groups of the salicylate anions, creating a stable network. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


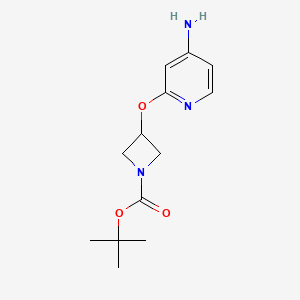
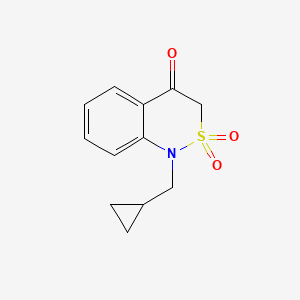
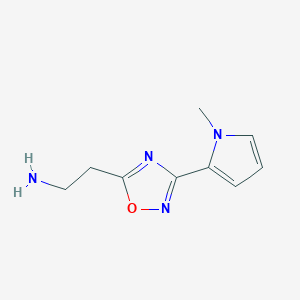
![ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B1434453.png)
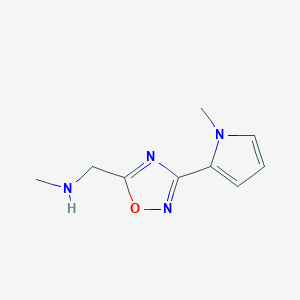
![(2R)-2-hydroxy-3-{[(S)-hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl]oxy}propyl tridecanoate](/img/structure/B1434459.png)


![[4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid](/img/structure/B1434462.png)
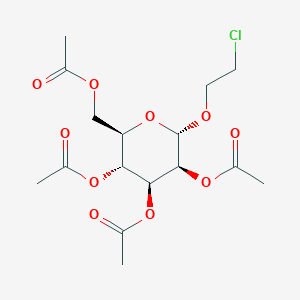
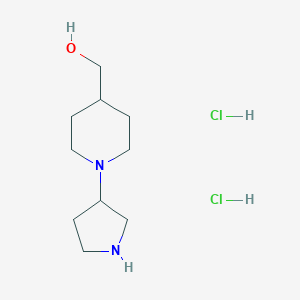

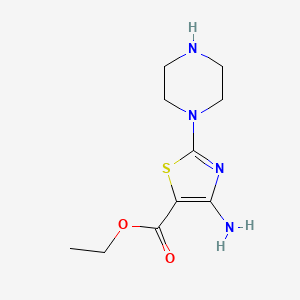
![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434468.png)
